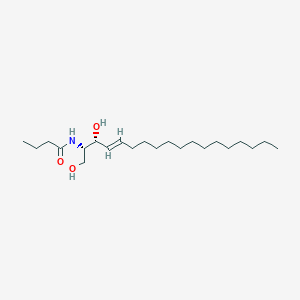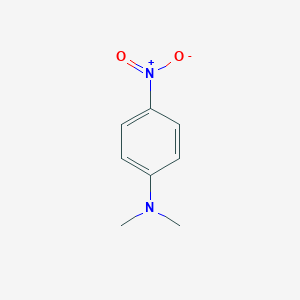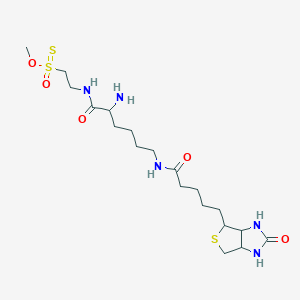
20-Hydroxycholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-hydroxycholesterol is an oxysterol that is cholesterol substituted by a hydroxy group at position 20. It has a role as a human metabolite and a mouse metabolite. It is a 20-hydroxy steroid, an oxysterol and a 3beta-hydroxy-Delta(5)-steroid.
This compound is a natural product found in Bombyx mori and Homo sapiens with data available.
Applications De Recherche Scientifique
Science avicole
20S a été étudié pour ses effets sur la prolifération et la différenciation des cellules satellites chez les poulets de chair . Les cellules satellites sont essentielles à la croissance et à la régénération musculaire. L’étude a révélé que 20S pourrait potentiellement influencer la prolifération et la différenciation de ces cellules, ce qui pourrait avoir des implications pour l’industrie avicole .
Différenciation ostéogénique
20S est connu comme l’un des dérivés du cholestérol ostéogénique naturels en raison de sa capacité à induire la différenciation ostéogénique . Cela signifie qu’il peut stimuler la transformation de certaines cellules en cellules formant des os, ce qui pourrait avoir des applications potentielles dans le traitement des maladies osseuses ou des blessures .
Chimioprotéomique
20S a été utilisé en chimioprotéomique, un domaine de recherche qui étudie les interactions entre les protéines et les petites molécules comme 20S . Une sonde chimioprotéomique structurellement précise pour 20S a été développée pour fournir une carte de ses cibles protéomiques dans les membranes des cellules vivantes . Cela pourrait aider à exposer de nouvelles dimensions de l’activité d’OHC et à identifier des cibles exploitables pour la thérapie moléculaire .
Réponse immunitaire
Des recherches ont montré que les protéines interagissant avec 20S se regroupent avec des processus spécifiques de la réponse immunitaire . <a data-citationid="d922da67-7e5f-09bb-f03c-940cc785ad6c-30-group" h
Mécanisme D'action
Target of Action
20-Hydroxycholesterol (20S-OHC) is a human metabolite of cholesterol . It has been identified as an endogenous ligand for the sigma-2 receptor , which had previously been considered an orphan receptor . This receptor is known to play a role in various cellular processes, including cell proliferation and survival .
Mode of Action
20S-OHC has been found to be an allosteric activator of the Hedgehog signaling pathway . This means that it binds to a site on the receptor that is distinct from the primary active site, leading to a change in the receptor’s conformation and enhancing its activity . This interaction with the Hedgehog signaling pathway has implications in cancer research .
Biochemical Pathways
The primary biochemical pathway affected by 20S-OHC is the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and survival . By acting as an allosteric activator of this pathway, 20S-OHC can influence these cellular processes .
Pharmacokinetics
As a cholesterol metabolite, it is likely that it follows similar metabolic pathways as cholesterol .
Result of Action
The activation of the Hedgehog signaling pathway by 20S-OHC can lead to changes in cell differentiation, growth, and survival . This has potential implications in various health conditions, including cancer . For example, the activation of this pathway has been associated with the proliferation of cancer cells .
Action Environment
The action of 20S-OHC can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the activity of the Hedgehog signaling pathway . Additionally, changes in the cellular environment, such as alterations in pH or temperature, could potentially influence the stability and efficacy of 20S-OHC .
Analyse Biochimique
Biochemical Properties
20-Hydroxycholesterol has been found to be an allosteric activator of the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, cell differentiation, and tissue polarity . It interacts with proteins such as Smoothened (Smo), a G protein-coupled receptor that is a key player in the Hedgehog signaling pathway .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation and differentiation of chicken satellite cells at high concentrations . It also plays a role in the regulation of muscle development, which is crucial for maintaining efficient growth and development in meat-type chickens .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as an allosteric activator of the Smoothened protein, which is part of the Hedgehog signaling pathway . This activation has implications in cancer research .
Temporal Effects in Laboratory Settings
Oxysterols, including this compound, are known to play key roles in central nervous system functioning, immune cell response, cell death, or migration and are involved in age-related diseases, cancers, autoimmunity, or neurological disorders .
Dosage Effects in Animal Models
Studies on related oxysterols have shown that they can have varying effects at different dosages .
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway . It is a product of the oxidation of cholesterol and plays a role in the regulation of cholesterol homeostasis .
Transport and Distribution
This compound is transported to the Golgi apparatus in a process that depends on ATP levels, temperature, and lysosome function . This suggests that it may be distributed within cells through a vesicular pathway .
Subcellular Localization
This compound selectively accumulates in the Golgi membrane . This subcellular localization may influence its activity or function within the cell .
Propriétés
Numéro CAS |
516-72-3 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27+/m0/s1 |
Clé InChI |
MCKLJFJEQRYRQT-MGNSQDQZSA-N |
SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
SMILES isomérique |
CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES canonique |
CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Apparence |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
516-72-3 |
Description physique |
Solid |
Synonymes |
(20S)-20-hydroxycholesterol (20S)-cholest-5-ene-3 beta,20-diol 20 alpha-hydroxycholesterol 20-hydroxycholesterol 20-hydroxycholesterol, (3beta,20 xi)-isomer 20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer 20alpha-hydroxycholesterol 20R-hydroxycholesterol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















